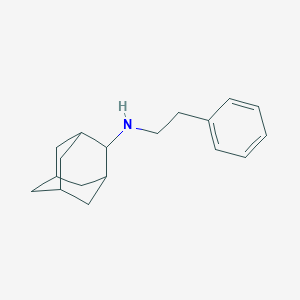![molecular formula C23H25ClN6O4S B262150 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as Triazol-Adamantane Carboxamide (TAC), and it is a member of the triazole family of compounds.
作用機序
The mechanism of action of TAC is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. TAC has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded and damaged proteins in cells.
Biochemical and Physiological Effects:
TAC has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. TAC has also been found to inhibit the activity of the proteasome, which may have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of TAC is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, TAC has some limitations in lab experiments. It is relatively expensive to synthesize, and its solubility in water is limited, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on TAC. One area of interest is in the development of new cancer treatments based on TAC. Another area of research is in the study of TAC's effects on the proteasome and its potential implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of TAC and its potential applications in other scientific fields.
Conclusion:
In conclusion, 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a potential candidate for the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of TAC and its potential applications in other scientific fields.
合成法
The synthesis of TAC involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride and subsequent reaction with 3-chloro-1H-1,2,4-triazole. The resulting intermediate is then reacted with 4-[(5-methyl-3-isoxazolyl)amino]sulfonyl)phenylamine to yield the final product.
科学的研究の応用
TAC has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of cancer treatment. TAC has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
特性
製品名 |
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide |
|---|---|
分子式 |
C23H25ClN6O4S |
分子量 |
517 g/mol |
IUPAC名 |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H25ClN6O4S/c1-14-6-19(28-34-14)29-35(32,33)18-4-2-17(3-5-18)26-20(31)22-8-15-7-16(9-22)11-23(10-15,12-22)30-13-25-21(24)27-30/h2-6,13,15-16H,7-12H2,1H3,(H,26,31)(H,28,29) |
InChIキー |
HWPVFVMKOCNGIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl |
正規SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)


![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)


![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
